N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-3-methylbenzene-1-sulfonamide
Description
N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-3-methylbenzene-1-sulfonamide is a complex organic compound with potential applications in various scientific fields. This compound features a tetrahydroquinoline core, which is a common structural motif in many biologically active molecules. The presence of fluorobenzenesulfonyl and methylbenzenesulfonamide groups adds to its chemical diversity and potential reactivity.
Properties
IUPAC Name |
N-[1-(4-fluorophenyl)sulfonyl-3,4-dihydro-2H-quinolin-7-yl]-3-methylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21FN2O4S2/c1-16-4-2-6-21(14-16)30(26,27)24-19-10-7-17-5-3-13-25(22(17)15-19)31(28,29)20-11-8-18(23)9-12-20/h2,4,6-12,14-15,24H,3,5,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWFAJCLINCBLQE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)S(=O)(=O)NC2=CC3=C(CCCN3S(=O)(=O)C4=CC=C(C=C4)F)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21FN2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-3-methylbenzene-1-sulfonamide typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the tetrahydroquinoline core: This can be achieved through a Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.
Introduction of the fluorobenzenesulfonyl group: This step involves the sulfonylation of the tetrahydroquinoline core using a fluorobenzenesulfonyl chloride reagent under basic conditions.
Attachment of the methylbenzenesulfonamide group: This can be done through a nucleophilic substitution reaction, where the sulfonamide group is introduced using a suitable sulfonamide reagent.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-3-methylbenzene-1-sulfonamide can undergo various chemical reactions, including:
Electrophilic aromatic substitution: The aromatic rings in the compound can participate in reactions such as nitration, halogenation, and sulfonation.
Nucleophilic substitution: The sulfonamide groups can be targeted by nucleophiles, leading to substitution reactions.
Oxidation and reduction: The tetrahydroquinoline core can be oxidized to form quinoline derivatives, while reduction reactions can modify the sulfonyl groups.
Common Reagents and Conditions
Electrophilic aromatic substitution: Reagents like nitric acid (for nitration), bromine (for bromination), and sulfuric acid (for sulfonation) under acidic conditions.
Nucleophilic substitution: Reagents such as amines or thiols under basic conditions.
Oxidation and reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nitration would yield nitro derivatives, while oxidation could produce quinoline derivatives.
Scientific Research Applications
Chemistry
- Building Block in Organic Synthesis : The compound serves as a versatile building block in the synthesis of more complex organic molecules.
- Reagent in Chemical Reactions : It can participate in nucleophilic substitution reactions due to the presence of fluorine and sulfonyl groups.
Biology
- Protein-Ligand Interactions : Utilized in studies examining how proteins interact with various ligands, aiding in the understanding of biochemical pathways.
- Enzyme Inhibition Studies : Investigated for its potential to inhibit specific enzymes, providing insights into metabolic processes.
Medicine
- Therapeutic Potential : Research indicates that this compound may exhibit anti-inflammatory and anticancer properties. It has been studied for its effects on various cancer cell lines and inflammatory models.
- Antimicrobial Activity : Exhibits significant inhibitory effects against both Gram-positive and Gram-negative bacteria by targeting dihydropteroate synthase, crucial for folate synthesis in bacteria.
Industry
- Catalyst Development : Employed in the creation of advanced materials and as a catalyst in industrial chemical processes.
The biological activity of N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-3-methylbenzene-1-sulfonamide has been documented through various studies:
Antimicrobial Activity
Research shows that this compound effectively inhibits bacterial growth, particularly through the disruption of folate synthesis pathways.
Anti-inflammatory Effects
Studies highlight its potential to modulate inflammatory responses by influencing cyclic AMP levels.
Case Studies
- Rheumatoid Arthritis Model : A study demonstrated that derivatives could significantly reduce disease severity in mouse models when administered at optimized doses.
- Cancer Cell Line Studies : In vitro assays revealed that the compound inhibits proliferation in several cancer cell lines through apoptosis induction mechanisms.
Pharmacokinetics and Bioavailability
Pharmacokinetic evaluations indicate favorable bioavailability profiles, suggesting that this compound could be developed as an oral therapeutic agent. For instance, related compounds have shown approximately 48% oral bioavailability in mice.
Mechanism of Action
The mechanism of action of N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-3-methylbenzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide groups can form hydrogen bonds with biological macromolecules, while the tetrahydroquinoline core can interact with aromatic residues in proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-methoxybenzamide
- N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-4-methoxybenzene-1-sulfonamide
Uniqueness
N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-3-methylbenzene-1-sulfonamide is unique due to the specific positioning of the fluorobenzenesulfonyl and methylbenzenesulfonamide groups, which can influence its reactivity and biological activity. The combination of these functional groups in a single molecule provides a distinct chemical profile that can be exploited for various applications.
Biological Activity
N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-3-methylbenzene-1-sulfonamide is a sulfonamide compound that has garnered attention for its potential biological activities. This article reviews the available literature on its biological properties, including antibacterial, antifungal, and neuropharmacological effects.
- Molecular Formula : C₁₅H₁₄FNO₃S₂
- Molecular Weight : 348.4 g/mol
- CAS Number : 46361601
Antimicrobial Activity
Sulfonamides are known for their antimicrobial properties by inhibiting bacterial growth through interference with folate synthesis. The specific compound has shown promising results in various studies:
Antibacterial Studies
-
Mechanism of Action :
- Sulfonamides inhibit the enzyme dihydropteroate synthase, which is crucial for the synthesis of folate in bacteria. This inhibition leads to reduced bacterial growth and proliferation.
- Research Findings :
| Bacterial Strain | MIC (µg/mL) | Zone of Inhibition (mm) |
|---|---|---|
| E. coli | 7.81 | 31 ± 0.12 |
| S. aureus | 15.62 | 28 ± 0.10 |
| Klebsiella pneumoniae | 15.62 | 26 ± 0.08 |
| Pseudomonas aeruginosa | 31.25 | 24 ± 0.15 |
Antifungal Activity
In addition to antibacterial properties, sulfonamides have been evaluated for antifungal activity:
- Compounds similar to this compound have shown effectiveness against various fungal strains, indicating a broader spectrum of activity .
Neuropharmacological Effects
Recent studies have explored the effects of sulfonamide derivatives on neurological conditions:
- Behavioral Studies :
- Mechanism Insights :
Case Study: Behavioral Sensitization in Mice
A study evaluated the effects of a related sulfonamide on nicotine-induced behavioral sensitization in mice over several days:
-
Methodology :
- Mice were administered nicotine alongside varying doses of the sulfonamide derivative.
- Locomotor activity was monitored post-administration.
- Results :
Q & A
Q. What are the established synthetic routes for this compound, and what are the critical optimization steps?
The compound is synthesized through multi-step reactions, typically involving:
- Sulfonylation : Introduction of the 4-fluorobenzenesulfonyl group to the tetrahydroquinoline core under basic conditions (e.g., pyridine or triethylamine) .
- Amide coupling : Reaction of intermediates with 3-methylbenzenesulfonamide using coupling agents like EDC/HOBt .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) and recrystallization to achieve >95% purity . Key optimization parameters : Temperature control during sulfonylation (0–5°C to minimize side reactions) and stoichiometric ratios of coupling reagents .
| Synthetic Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Sulfonylation | 4-fluorobenzenesulfonyl chloride, pyridine, 0°C | 65–70 | 90–92 |
| Amide coupling | EDC, HOBt, DMF, RT | 50–55 | 95+ |
Q. How is the compound characterized to confirm structural integrity?
Characterization involves:
- Spectroscopy : - and -NMR to verify sulfonamide and aromatic proton environments .
- Mass spectrometry : High-resolution MS (HRMS) to confirm molecular weight (e.g., 440.5 g/mol) .
- X-ray crystallography (if crystalline): Resolve stereochemistry and bond angles . Common discrepancies : Impurities from incomplete sulfonylation (detected via HPLC retention time shifts) .
Q. What are the standard protocols for evaluating its solubility and stability?
- Solubility : Tested in DMSO (primary solvent) and aqueous buffers (PBS, pH 7.4) using UV-Vis spectroscopy .
- Stability : Accelerated degradation studies under varying pH (2–9), temperatures (25–40°C), and light exposure . Data example :
| Condition | Half-life (days) | Degradation Products |
|---|---|---|
| pH 7.4, 25°C | >30 | None detected |
| pH 2.0, 40°C | 7 | Desulfonated intermediate |
Advanced Research Questions
Q. How can structure-activity relationships (SAR) guide the optimization of its biological activity?
SAR studies focus on:
- Fluorine positioning : The 4-fluorobenzenesulfonyl group enhances target binding affinity (e.g., enzyme inhibition) compared to non-fluorinated analogs .
- Methyl substitution : 3-Methyl on the benzene ring improves metabolic stability by reducing CYP450 oxidation . Experimental design : Synthesize analogs with substituent variations and compare IC values in enzyme assays .
Q. What strategies resolve contradictions in biological assay data across studies?
Contradictions may arise from:
Q. How does the compound interact with biological targets at the molecular level?
Mechanistic insights are derived from:
- Molecular docking : Predict binding modes with enzymes (e.g., carbonic anhydrase IX) .
- Enzyme kinetics : Measure values to assess competitive/non-competitive inhibition . Example : Docking studies suggest hydrogen bonding between the sulfonamide group and active-site residues (e.g., Thr199 in CA IX) .
Q. What analytical methods differentiate this compound from structurally similar analogs?
- LC-MS/MS : Monitor unique fragmentation patterns (e.g., m/z 441 → 285 for the tetrahydroquinoline fragment) .
- 2D NMR (e.g., HSQC, HMBC): Resolve overlapping signals from methyl and fluorophenyl groups .
Data Analysis and Validation
Q. How are computational models validated against experimental data for this compound?
Q. What are the limitations of current biological activity data, and how can they be addressed?
Limitations :
- Limited in vivo toxicity profiling.
- Lack of isoform specificity in enzyme inhibition (e.g., off-target effects on CA II vs. CA IX) . Solutions :
- Conduct rodent toxicity studies (OECD guidelines).
- Develop isoform-specific assays using recombinant proteins .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
